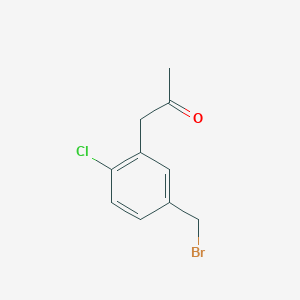

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-chlorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrClO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6H2,1H3 |

InChI Key |

KSZWSAIHZJFCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)CBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one chemical structure

An In-depth Technical Guide: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one: Synthesis, Characterization, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted phenylacetone derivative of significant interest to the chemical research and pharmaceutical development communities. Lacking extensive documentation in current literature, this whitepaper constructs a robust theoretical and practical framework for the compound. We will detail a proposed, high-yield synthetic pathway, explore its mechanistic underpinnings, predict its spectroscopic profile, and discuss its potential as a versatile bifunctional intermediate for the synthesis of complex organic molecules. The protocols and insights presented herein are grounded in established chemical principles and are designed to be directly applicable in a laboratory setting.

Molecular Profile and Physicochemical Properties

This compound is a poly-substituted aromatic ketone. Its structure incorporates a highly reactive benzylic bromide moiety and a ketone functional group, making it a valuable building block in synthetic chemistry.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₀BrClO | - |

| Molecular Weight | 261.54 g/mol | - |

| CAS Number | Not assigned | - |

| Predicted State | Colorless to pale yellow solid or oil | [1] |

| Predicted Solubility | Soluble in organic solvents (DCM, THF, Acetone) | General organic principles |

| Predicted Stability | Moisture sensitive; potential for slow decomposition |[1][2] |

Proposed Synthetic Route and Mechanistic Insights

The synthesis of this target molecule can be logically approached as a two-step sequence starting from commercially available 4-chloro-1-methylbenzene (p-chlorotoluene). This strategy involves an initial Friedel-Crafts acylation followed by a selective benzylic bromination.

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Friedel-Crafts Acylation of 4-chloro-1-methylbenzene

The foundational step is the introduction of the propanone side chain onto the aromatic ring. Friedel-Crafts acylation is the classic and most effective method for this transformation.[3][4]

Causality and Experimental Choices:

-

Starting Material: 4-chloro-1-methylbenzene is chosen because its substituents direct the incoming acyl group. Both the chloro and methyl groups are ortho, para-directors.[4] Since the para position to the methyl group is occupied by chlorine, and the para position to the chlorine is occupied by the methyl group, acylation is directed to the positions ortho to the methyl and ortho to the chlorine. Steric hindrance from the methyl group favors acylation at the position ortho to the chloro group, yielding the desired 2-chloro-5-methyl substituted ring.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the propionyl chloride by abstracting the chloride to form a highly electrophilic acylium ion intermediate.[3]

-

Advantage: Unlike Friedel-Crafts alkylation, the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation and leads to a cleaner reaction profile.[3]

Experimental Protocol: Synthesis of 1-(2-Chloro-5-methylphenyl)propan-2-one

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

-

Solvent: Add a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add propionyl chloride (1.05 eq.) to the stirred suspension via the dropping funnel.

-

Substrate Addition: After the initial addition, add 4-chloro-1-methylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ketone via vacuum distillation or flash column chromatography.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

The second step involves the selective bromination of the benzylic methyl group. This requires a method that avoids electrophilic aromatic substitution on the electron-rich ring.

Causality and Experimental Choices:

-

Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] Using molecular bromine (Br₂) would likely result in unwanted bromination of the aromatic ring. NBS provides a low, steady-state concentration of bromine radicals and HBr, which favors the free-radical pathway at the benzylic position over electrophilic addition to the ring.[5][7]

-

Mechanism: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[8] A radical initiator (like AIBN or UV light) generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product and another bromine radical, propagating the chain.[5][8]

Caption: Free-radical chain mechanism of benzylic bromination with NBS.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 1-(2-chloro-5-methylphenyl)propan-2-one (1.0 eq.) from Step 1 in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a heat lamp or UV lamp.[6]

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by the less dense succinimide by-product, which floats.

-

Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide.

-

Isolation: Filter off the succinimide by-product and wash it with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Chemical Reactivity and Spectroscopic Profile

The synthetic utility of this compound stems from its two distinct reactive sites.

-

Benzylic Bromide: The C-Br bond is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂). This makes it an excellent intermediate for building more complex molecular scaffolds.

-

Ketone Carbonyl: The ketone group can undergo a range of classical carbonyl reactions, including reduction to an alcohol, reductive amination to form amines, and aldol condensations.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the ~7.2-7.5 ppm range. - A singlet for the benzylic methylene protons (-CH₂Br) around ~4.5 ppm. - A singlet for the methylene protons adjacent to the carbonyl (-CH₂CO) around ~3.7 ppm. - A singlet for the terminal methyl protons (-COCH₃) around ~2.2 ppm. |

| ¹³C NMR | - Approximately 10 distinct signals. - Carbonyl carbon (~205 ppm). - Aromatic carbons (6 signals, ~125-140 ppm). - Methylene carbon adjacent to carbonyl (~50 ppm). - Benzylic methylene carbon (-CH₂Br) (~33 ppm). - Terminal methyl carbon (~29 ppm). |

| IR (Infrared) | - Strong C=O stretch around 1715 cm⁻¹. - C-Cl stretch around 750-800 cm⁻¹. - C-Br stretch around 600-650 cm⁻¹. - Aromatic C-H and C=C stretches. |

| MS (Mass Spec) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in M, M+2, and M+4 peaks. |

Applications in Research and Drug Development

This molecule is not an end-product but a versatile intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable tool for medicinal chemists and material scientists.

-

Pharmaceutical Scaffolding: It can serve as a starting point for synthesizing novel heterocyclic compounds or for creating libraries of related molecules for structure-activity relationship (SAR) studies. Phenylacetone derivatives are known building blocks for various biologically active molecules.[9][10]

-

Intermediate for APIs: The bromomethyl group is a common feature in intermediates used for synthesizing Active Pharmaceutical Ingredients (APIs).[11] It provides a handle for connecting the core structure to other parts of a target molecule.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazards: α-Bromo ketones are known to be potent lachrymators (eye irritants) and skin irritants.[1] Although the bromine in the target compound is benzylic rather than alpha to the ketone, similar irritant properties should be assumed.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Storage: To ensure stability and prevent decomposition (e.g., hydrolysis or dehydrobromination), the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry environment.[1][2] Exposure to moisture should be strictly avoided.

References

- Smolecule. (2024). 1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one.

- Benchchem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

- Benchchem. (2025). Managing thermal instability of alpha-bromo ketones.

- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.

- Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.

- Taylor & Francis Online. (2007). Phenylacetone as Building Blocks in Heterocyclic Synthesis.

- YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.

- YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).

- Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.

- Safrole. (n.d.). Phenylacetone (P2P).

- Chemia. (2022). Allylic position and benzylic position bromination.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. safrole.com [safrole.com]

- 11. Actylis - (Bromomethyl)-Cyclopropane - API Intermediate [solutions.actylis.com]

Strategic Functionalization of Substituted Phenyl-2-Propanone Building Blocks in Drug Discovery

By: Senior Application Scientist

Executive Summary

Substituted phenyl-2-propanones (P2Ps) represent a privileged class of building blocks in medicinal chemistry. Characterized by an electrophilic carbonyl carbon adjacent to a benzylic position, the P2P scaffold is a critical intermediate for synthesizing central nervous system (CNS) active pharmaceutical ingredients (APIs), enantiopure chiral amines, and complex 3D pharmacophores. This technical guide details the mechanistic causality behind their synthesis and downstream functionalization, providing field-proven, self-validating protocols for drug development professionals.

Core Synthetic Strategies & Mechanistic Causality

The Wacker-Type Oxidation of Allylbenzenes

The transformation of terminal allylbenzenes to P2Ps is traditionally achieved via Tsuji-Wacker oxidation. However, modern eco-efficient protocols employ a Pd/Fe co-catalyst system utilizing 1 atm O₂ as the terminal oxidant 1.

Causality in Catalyst Selection: The use of Fe(III) citrate as a co-catalyst is a strategic choice; it efficiently reoxidizes the Pd(0) species back to Pd(II) without the need for harsh, stoichiometric copper salts that often complicate purification and degrade sensitive functional groups 1. Furthermore, the slow addition of the alkene substrate is mechanistically required to suppress unwanted isomerization to internal alkenes, ensuring high regioselectivity for the methyl ketone 1.

The Nitroaldol (Henry) Reaction Pathway

When specific aromatic substitution patterns (e.g., multi-halogenated or complex alkoxy-substituted rings) are inaccessible via commercial allylbenzenes, the Henry reaction provides a highly modular alternative. This involves the base-catalyzed condensation of a substituted benzaldehyde with nitroethane to form a phenyl-2-nitropropene intermediate 2.

Causality in Base Selection: The choice of base in the nitroaldol step directly dictates the reaction's thermodynamic pathway and the resulting impurity profile, which is a critical parameter for forensic profiling and yield optimization [[2]](). The nitropropene is subsequently reduced (e.g., via dissolving metal reduction) and hydrolyzed to yield the robust P2P scaffold.

Downstream Functionalization in Drug Discovery

Chemoenzymatic Cascades to Chiral Amines

P2Ps serve as direct precursors to enantiopure chiral amines via biotransamination. By coupling the chemo-oxidative Wacker system (Pd/Fe) with an amine transaminase (ATA), researchers can achieve one-pot, sequential cascade reactions 3.

Causality in Cascade Design: The compartmentalization or sequential addition in this cascade is vital because residual Pd(II) species can inhibit enzymatic activity. By carefully controlling the reaction environment and utilizing complexing agents if necessary, target chiral amines are obtained in 72–92% yield with >99% enantiomeric excess (ee) 3.

Construction of All-Carbon Quaternary Centers

The P2P scaffold is also utilized to construct complex all-carbon quaternary centers via titanacyclobutane intermediates. This methodology streamlines access to azaspiro[3.n]alkanes, which are highly valuable three-dimensional inputs for modern drug discovery 4.

Causality in Spirocyclization: The reaction of P2P with Cp₂TiCH₂ generates a titanacyclobutane intermediate. The steric and electronic environment of the P2P ketone dictates the stability of this intermediate, which upon electrophilic trapping, yields the functionalized quaternary center necessary for spirocycle formation (typically achieving 54% yield for the phenylacetone derivative) 4.

Quantitative Yields & Reaction Parameters

| Synthetic Pathway | Starting Material | Key Reagents / Catalysts | Typical Yield | Mechanistic Advantage |

| Wacker-Type Oxidation | Terminal Allylbenzene | PdCl₂, Fe(III) citrate, O₂ | 60–90% 1 | Mild conditions; avoids stoichiometric copper salts. |

| Henry (Nitroaldol) Route | Substituted Benzaldehyde | Nitroethane, Base, Reductant | Variable | Highly modular; accommodates complex aromatic substitutions [[2]](). |

| Chemoenzymatic Cascade | Substituted Allylbenzene | Pd(TFA)₂, Fe(III), ATA Enzyme | 72–92% 3 | Direct conversion to chiral amines with >99% ee. |

| Titanacyclobutane Addition | Phenyl-2-Propanone | Cp₂TiCH₂, Amines | 54–78% 4 | Enables construction of all-carbon quaternary centers. |

Experimental Protocol: Cu-Free Wacker Oxidation of Allylbenzenes

Objective: Synthesize substituted phenyl-2-propanones from terminal allylbenzenes using a mild, self-validating catalytic system 1.

-

Catalyst Initiation : In a reaction vessel, combine PdCl₂ (0.05 equiv) and Fe(III) citrate·nH₂O (0.05 equiv). Causality: Fe(III) citrate acts as a mild reoxidant for Pd(0), preventing catalyst deactivation while avoiding Cu-based toxicity.

-

Solvent System : Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and H₂O. Causality: The DME/H₂O system provides optimal biphasic solubility, stabilizing the Pd-allyl intermediate while supplying the necessary water nucleophile.

-

Oxidant Purge : Purge the system with 1 atm O₂ and maintain under an O₂ balloon. Causality: O₂ serves as the terminal oxidant, driving the continuous Fe(II) to Fe(III) regeneration cycle.

-

Substrate Addition (Critical Step) : Slowly add the substituted allylbenzene (1.0 equiv) via a syringe pump over 5 to 15 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of the alkene, effectively suppressing competitive isomerization to the internal alkene.

-

Self-Validation Check : Monitor the reaction via GC-MS. The protocol is validated when the terminal alkene peak is fully consumed without the emergence of an internal alkene isomer peak, confirming that the slow-addition rate was successfully calibrated.

-

Completion & Isolation : Stir for an additional 1 hour. Extract with ethyl acetate, dry the organic layer over MgSO₄, and purify via silica gel column chromatography to isolate the substituted phenyl-2-propanone.

Pathway Visualization

Synthetic pathways and downstream applications of the P2P scaffold.

References

1.[1] Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. Source: acs.org. URL: 1 2.[2] Influence of base on nitro-aldol (Henry) reaction products for alternative clandestine pathways. Source: tandfonline.com. URL: 2 3.[3] One-pot chemo- and photo-enzymatic linear cascade processes. Source: rsc.org. URL: 3 4.[4] Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]. Source: chemrxiv.org. URL: 4

Sources

Advanced Chemical Nomenclature & Synonym Discovery: A Case Study of 2-chloro-5-(bromomethyl)phenylacetone

Part 1: Executive Summary & Structural Definition

2-chloro-5-(bromomethyl)phenylacetone is a highly specific, multi-functionalized aromatic intermediate. In the context of drug development and organic synthesis, this molecule represents a "structural orphan"—a compound that may not possess a widely recognized trade name or a primary entry in public databases like PubChem or ChemSpider under this exact text string.

This guide serves as a technical protocol for researchers who must identify, purchase, or document this compound. Because direct text queries often fail for such specific isomers, we utilize a Structure-First Cheminformatics Approach to derive valid synonyms and search keys.

Structural Anatomy & Verification

To generate accurate synonyms, we must first rigorously define the chemical structure. Ambiguity in the "phenylacetone" common name (often associated with P2P/Schedule II precursors) requires precise IUPAC grounding.

-

Substituent 1 (Position 2): Chlorine atom (

). -

Substituent 2 (Position 5): Bromomethyl group (

), a highly reactive benzylic halide.

Derived Structural Identifiers:

| Identifier Type | Value / String | Notes |

| IUPAC Name | 1-[5-(bromomethyl)-2-chlorophenyl]propan-2-one | Preferred for regulatory filing. |

| Systematic Name | 1-(2-chloro-5-(bromomethyl)phenyl)acetone | Hybrid common/systematic. |

| SMILES | CC(=O)Cc1cc(CBr)ccc1Cl | Machine-readable string for database queries. |

| InChI String | Computationally derived based on connectivity | Used for exact match searching. |

| Molecular Formula | Useful for mass spectrometry filtering. | |

| Molecular Weight | ~261.54 g/mol | Based on |

Part 2: Synonym Generation & Search Strategy

When a specific CAS number is unavailable in public indices, researchers must generate synonyms based on alternative nomenclature rules to query proprietary databases (e.g., SciFinder, Reaxys) or supplier catalogs.

The Synonym Generation Matrix

Use the following variations to maximize search coverage. Suppliers often list compounds under "Benzyl methyl ketone" derivatives rather than "Phenylacetones" to avoid regulatory flagging algorithms associated with amphetamine precursors.

| Naming Convention | Generated Synonym (Search Key) | Search Context |

| Ketone-Centric | 2-chloro-5-(bromomethyl)benzyl methyl ketone | Common in industrial catalogs. |

| Propane-Centric | 1-(5-bromomethyl-2-chlorophenyl)-2-propanone | Chemical abstracting services. |

| Acid-Derived | (2-chloro-5-bromomethylphenyl)acetic acid methyl ketone | Older literature / Patents. |

| Functional Class | Academic synthesis papers. |

Algorithmic Search Workflow

Text-based searching for this molecule is prone to failure due to the "2-chloro-5..." vs "5-bromomethyl-2..." ordering variations. The following workflow utilizes structural queries to eliminate ambiguity.

Figure 1: Cheminformatics workflow for identifying "orphan" chemical structures. If exact structure searches fail, the protocol shifts to identifying the non-brominated parent (2-chloro-5-methylphenylacetone) for synthesis.

Part 3: Technical Validation & Regulatory Context

Regulatory "Red Flags" (Critical)

Researchers must be aware that phenylacetone (P2P) is a Schedule II controlled substance in the United States and a Category I precursor in the EU [1].

-

Structural Alert: The target molecule is a ring-substituted phenylacetone.

-

Legal Implications: While ring-substituted derivatives often fall outside specific CAS listings for P2P, they may be prosecuted under the Federal Analogue Act (USA) if intended for human consumption or if the structure is deemed "substantially similar" to a controlled substance.

-

Compliance: Always verify if the specific halogenation pattern (2-Cl, 5-CH2Br) exempts the compound in your jurisdiction or requires a DEA Form 225 registration.

Analytical Verification Protocol

If this compound is procured or synthesized, it must be validated. The bromomethyl group is thermally unstable; therefore, Gas Chromatography (GC) can cause degradation.

Recommended Analytical Method: HPLC-MS/NMR

-

H-NMR (Proton NMR):

-

Look for the singlet of the methyl ketone (

) around -

Look for the benzylic methylene (

) around -

Crucial Diagnostic: The bromomethyl methylene (

) will appear as a distinct singlet, typically deshielded around

-

-

Mass Spectrometry (LC-MS):

-

Expect a characteristic isotope pattern due to one Cl and one Br atom.

-

M+2 and M+4 peaks will be significant (approx. intensity ratios 3:4:1 for M:M+2:M+4).

-

Figure 2: Likely synthetic origin and impurity profile. The target is typically accessed via radical bromination of the 5-methyl analog. Impurities often include alpha-bromination at the ketone position.

References

-

United States Drug Enforcement Administration. (n.d.). List of Controlled Substances. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR shifts of benzylic halides).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenylacetone. Retrieved from [Link] (Used for core scaffold nomenclature rules).

Sources

An In-depth Technical Guide to the Solubility of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Research and Development

In the realm of pharmaceutical sciences and chemical research, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development.[1][2] It influences everything from the design of in vitro assays to the formulation of a final drug product. Dimethyl sulfoxide (DMSO) is a particularly important solvent in this context. Due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, DMSO is ubiquitously used for compound storage in large chemical libraries and as a vehicle for in vitro screening assays.[3][4] An accurate understanding of a compound's solubility limit in DMSO is therefore paramount to ensure the integrity and reproducibility of experimental results.[5][6] This guide focuses on the practical determination of the solubility of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one, a halogenated aromatic ketone, in DMSO.

Physicochemical Properties of Solute and Solvent

A foundational understanding of the molecular properties of both the solute and the solvent is essential to rationalize their interaction and predict solubility behavior, based on the principle of "like dissolves like".[2]

This compound

While specific experimental data for this compound is scarce, we can infer its properties from its structure.

-

Structure: The molecule contains a substituted phenyl ring with chloro and bromomethyl groups, and a propan-2-one side chain.

-

Polarity: The presence of a ketone (C=O) group and halogen atoms (Cl, Br) introduces polarity. The overall molecule possesses both nonpolar (the aromatic ring and alkyl chain) and polar characteristics.

-

Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor.[7] However, the molecule lacks a hydrogen bond donor.

A structurally similar compound, 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one, has a calculated XLogP3-AA of 3.8, suggesting a degree of lipophilicity.[7]

Dimethyl Sulfoxide (DMSO)

DMSO is a unique and powerful solvent due to its distinct molecular characteristics.[3][8]

-

Structure: (CH₃)₂S=O. It is a sulfoxide with a trigonal pyramidal shape.[6]

-

Polarity: DMSO is a highly polar aprotic solvent.[3][9][10] Its high dipole moment (4.3 D) is a key contributor to its excellent solvating power.[9]

-

Hydrogen Bonding: The oxygen atom in DMSO is a strong hydrogen bond acceptor. As an aprotic solvent, it does not have hydrogen atoms bonded to an electronegative atom and thus cannot act as a hydrogen bond donor.

-

Miscibility: It is miscible with water and a wide range of organic solvents.[3][4]

| Property | Value | Source |

| Formula | (CH₃)₂SO | [3] |

| Molar Mass | 78.13 g·mol⁻¹ | [3] |

| Boiling Point | 189 °C (372 °F) | [3][9] |

| Melting Point | 19 °C (66 °F) | [3] |

| Density | 1.1004 g·cm⁻³ | [3] |

| Dielectric Constant | 48.9 (at 20°C) | [9] |

Table 1: Key Physical Properties of DMSO

Thermodynamic Principles of Solubility

Solubility is an equilibrium phenomenon.[11] When an excess of a solid solute is mixed with a solvent, the solute begins to dissolve. Simultaneously, dissolved solute molecules can re-deposit onto the solid surface. The point at which the rate of dissolution equals the rate of precipitation is the equilibrium solubility, resulting in a saturated solution.[11][12]

The process is governed by the change in Gibbs free energy (ΔG) of the system. Dissolution occurs spontaneously if ΔG is negative. The solubility is influenced by:

-

Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.[13] Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat.[12][13]

-

Entropy of Solution (ΔS): This is the change in randomness or disorder. Dissolution of a solid into a liquid typically increases entropy (ΔS > 0).

-

Temperature: For endothermic dissolution processes, increasing the temperature will increase solubility, in accordance with Le Châtelier's principle.[11][13]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[14][15] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[12] The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Experimental Workflow Diagram

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]

- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one | C9H7Br2ClO | CID 130787098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. univarsolutions.com [univarsolutions.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

suppliers of 5-bromomethyl-2-chlorophenylacetone intermediate

Technical Guide: 5-Bromomethyl-2-chlorophenylacetone

Executive Summary

This technical guide addresses the procurement, handling, and stability management of 5-bromomethyl-2-chlorophenylacetone , a highly specialized bifunctional intermediate.[1] Characterized by a phenylacetone backbone substituted with a benzylic bromide (at the 5-position) and an ortho-chloro group, this molecule serves as a critical scaffold for synthesizing fused heterocycles (e.g., tetrahydroisoquinolines) and kinase inhibitors.[1]

Critical Advisory: Due to the presence of the highly reactive bromomethyl group (a potent alkylating agent) and the regulated phenylacetone moiety, this compound is rarely available as a shelf-stable catalog item. It is typically classified as a Transient Intermediate requiring Custom Manufacturing Organization (CMO) engagement or Just-In-Time (JIT) synthesis.[1]

Part 1: Chemical Profile & Technical Challenges

The sourcing strategy for this intermediate is dictated entirely by its chemical instability. Unlike stable aryl bromides, the bromomethyl group confers high electrophilicity, making the compound susceptible to rapid degradation.

1.1 Structural Specifications

| Feature | Specification | Technical Implication |

| Chemical Name | 1-(5-(bromomethyl)-2-chlorophenyl)propan-2-one | Core target structure.[1][2][3][4] |

| Moiety A | Phenylacetone (P2P) Backbone | Regulatory Risk: Structural analog of Schedule II precursors. Requires end-user declaration (EUD). |

| Moiety B | 5-Bromomethyl (-CH₂Br) | Stability Risk: Highly reactive benzylic halide.[1] Susceptible to hydrolysis and polymerization. |

| Moiety C | 2-Chloro Substituent | Steric/Electronic: Provides ortho-blocking; deactivates the ring slightly but stabilizes the leaving group.[1] |

| Physical State | Low-melting solid or oil | Likely an oil at RT due to asymmetry; difficult to crystallize.[1] |

1.2 Reactivity & Degradation Pathways

Researchers must anticipate significant purity loss during transport if cold-chain logistics are not strictly enforced.[1]

-

Hydrolysis: The benzylic bromide hydrolyzes rapidly in the presence of moisture to form the corresponding benzyl alcohol and HBr (acid autocatalysis).

-

Self-Alkylation: The enolizable ketone (phenylacetone moiety) can act as a nucleophile, attacking the bromomethyl group of a neighboring molecule, leading to oligomerization.[1]

Part 2: Strategic Sourcing (The "Suppliers" Framework)

Because this compound is unstable and chemically sensitive, do not rely on standard catalog aggregators (e.g., generic trading houses). You must utilize a Contract Research Organization (CRO) or Custom Synthesis model.

2.1 The "Make vs. Buy" Decision Matrix

Before seeking a supplier, evaluate the feasibility of internal synthesis versus external procurement.

-

Internal Synthesis: Recommended if <10g is needed immediately. (Route: Radical bromination of 5-methyl-2-chlorophenylacetone).[1]

-

External Sourcing: Recommended for >100g or GMP requirements. Requires a supplier capable of campaign-based manufacturing .[1]

2.2 Supplier Qualification Workflow

The following diagram outlines the mandatory validation steps for procuring this intermediate to ensure scientific integrity and regulatory compliance.

Figure 1: Strategic sourcing workflow for sensitive intermediates. Note the emphasis on Regulatory Clearance due to the phenylacetone backbone.

2.3 Recommended Supplier Categories

Do not look for a "product page." Look for capabilities.

-

Tier 1: Western Custom Synthesis Houses (High Cost / High Reliability)

-

Focus: Companies specializing in "Hazardous Chemistry" (handling lachrymators/alkylating agents).

-

Examples: Syngene, Piramal, or specialized US/EU CROs.

-

Requirement: Must provide a Certificate of Analysis (CoA) generated immediately prior to shipment.

-

-

Tier 2: Verified Asian CROs (Moderate Cost)

Part 3: Regulatory & Safety Compliance (E-E-A-T)

3.1 Controlled Substance Analogs

While 5-bromomethyl-2-chlorophenylacetone is a functionalized derivative, it shares the phenyl-2-propanone (P2P) skeleton.[1]

-

US Context: It may be treated as a "regulated chemical" under the Controlled Substances Act if deemed a direct precursor.

-

Action: Always file an End-User Declaration (EUD) stating the specific research purpose (e.g., "Synthesis of Kinase Inhibitor XYZ").

-

Documentation: Maintain a "chain of custody" for all quantities received.

3.2 Safety: Handling Benzylic Bromides

This compound is a potent lachrymator (tear gas agent) and skin sensitizer.

-

Engineering Controls: All weighing and handling must occur inside a certified fume hood.

-

Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize spills (reacts with alkyl bromide).

Part 4: Analytical Validation Protocol

Trusting a supplier's label on an unstable intermediate is a critical failure point in drug development. You must validate the material upon receipt.

4.1 QC Checklist

| Test | Method | Acceptance Criteria | Failure Mode |

| Identity | 1H-NMR (CDCl₃) | Distinct singlet for -CH₂Br (~4.5 ppm).[1] | Disappearance of -CH₂Br signal (Hydrolysis).[1] |

| Purity | HPLC (Reverse Phase) | >95% Area | Broadening peaks (Polymerization). |

| Residual Solvents | GC-Headspace | < Limit (ICH Q3C) | Trapped solvents in oil/gum.[1] |

4.2 Degradation Pathway Visualization

Understanding how the supplier's product might fail is key to interpreting your QC data.

Figure 2: Primary degradation pathways.[1] The presence of moisture leads to hydrolysis, while heat promotes self-alkylation.[1]

Part 5: References

-

International Conference on Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6][7][8] (2000).[6][9] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Bromide (Lachrymator handling). Retrieved from [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. List of Listed Chemicals and Precursors (Phenylacetone analogs). Retrieved from [Link]

-

PubChem. Compound Summary: 2-Bromo-5-chlorophenol (Structural Analog Data).[1][10] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 3. westliberty.edu [westliberty.edu]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. qualio.com [qualio.com]

- 7. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. nj.gov [nj.gov]

- 10. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Reductive Amination of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific chemoselectivity challenges associated with the reductive amination of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one , a multifunctional scaffold containing a ketone, an aryl chloride, and a highly reactive benzyl bromide.

Executive Summary & Strategic Analysis

The reductive amination of This compound presents a classic "competing electrophile" dilemma. The substrate contains two electrophilic sites susceptible to amine attack:

-

The Ketone (C=O): The target for reductive amination (reversible condensation followed by reduction).

-

The Benzyl Bromide (Ar-CH₂-Br): A highly reactive alkylating agent (irreversible S_N2).

The Challenge: Mixing the amine with the substrate can lead to rapid S_N2 alkylation at the benzylic position (Side Reaction A) rather than the desired imine formation at the ketone (Pathway B). Furthermore, strong reducing agents or catalytic hydrogenation can cause hydrodehalogenation (loss of the bromine or chlorine).

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) or Titanium(IV) Isopropoxide (Ti(OiPr)₄) to kinetically favor imine formation and reduction over alkylation. Crucially, the final product is an amino-benzyl bromide, which is prone to intermolecular self-polymerization. The protocol includes a mandatory stabilization step converting the free base to a salt immediately upon isolation.

Reaction Pathway Analysis[1]

Figure 1: Competing reaction pathways. Path A (Imine formation) must be accelerated relative to Path B (Alkylation).

Technical Considerations & Reagent Selection

| Parameter | Recommendation | Rationale |

| Reducing Agent | STAB (NaBH(OAc)₃) | Mild, selective for imines over ketones.[1] Does not reduce alkyl bromides or aryl chlorides under standard conditions [1]. |

| Alternative Agent | Ti(OiPr)₄ + NaBH₄ | Titanium acts as a Lewis acid and water scavenger, forcing imine formation rapidly, shielding the amine from SN2 alkylation [2]. |

| Solvent | 1,2-Dichloroethane (DCE) | Optimal for STAB. THF is preferred for the Titanium method. Avoid alcohols (MeOH/EtOH) if solvolysis of the bromide is a risk (though slow). |

| Stoichiometry | 1.0 : 1.1 (Ketone : Amine) | Slight excess of amine ensures conversion, but large excess increases SN2 risk. |

| Product Stability | Isolate as HCl Salt | The product contains a nucleophile (amine) and electrophile (benzyl bromide). As a free base, it will polymerize. Salt formation kills the nucleophile. |

Experimental Protocols

Method A: The Standard STAB Protocol (Recommended for Primary Amines)

Best for robustness and ease of handling.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: Free base or Hydrochloride salt (1.1 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE)

-

Additive: Acetic Acid (AcOH) (1.0 equiv)

Procedure:

-

Preparation: In a flame-dried flask under nitrogen, dissolve the Substrate (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Expert Tip: If using the amine hydrochloride salt, add 1.1 equiv of Et₃N to free the amine in situ. If using a free liquid amine, add it dropwise at 0°C.

-

-

Acid Activation: Add Acetic Acid (1.0 equiv). This buffers the pH to ~5, accelerating imine formation and protonating the amine, which reduces its nucleophilicity for the undesired SN2 alkylation side reaction [3].

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) in one portion.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC/LCMS.

-

Checkpoint: Look for the disappearance of the ketone. If the benzyl bromide is intact, you will see the distinctive isotope pattern of Br+Cl in the mass spec.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

-

Stabilization (CRITICAL): Do not concentrate to dryness as a free base. Add 1M HCl in ether/dioxane to the organic layer immediately after drying to precipitate the amine hydrochloride salt. Filter and dry the salt.

Method B: The Titanium(IV) Isopropoxide Protocol (For Sterically Hindered Amines)

Best for difficult condensations where the ketone is sterically crowded by the ortho-chloro group.

Materials:

-

Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (1.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Complexation: In a dry flask, mix Substrate (1.0 equiv) and Amine (1.1 equiv) in neat Ti(OiPr)₄ (1.25 equiv) or minimal THF.

-

Stirring: Stir under nitrogen for 1–2 hours. The solution may become viscous.

-

Dilution: Dilute with anhydrous THF (to ~0.3 M) and cool to 0°C.

-

Reduction: Add NaBH₄ (1.0 equiv) carefully (exothermic). Stir at RT for 2 hours.

-

Quench (The "Titanium Emulsion" Fix): Add water (1 mL per mmol Ti). A white precipitate (TiO₂) will form.

-

Expert Tip: If filtration is slow, add 10% NaOH or Triethanolamine to break the emulsion.

-

-

Isolation: Filter through Celite. Dilute filtrate with EtOAc, wash with brine, dry, and immediately convert to HCl salt as in Method A.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield / Multiple Spots | S_N2 Alkylation of Benzyl Bromide | Switch to Method B (Titanium). The Lewis acid coordination suppresses the amine's nucleophilicity toward the bromide while activating the ketone. |

| Loss of Bromine (M-80 peak) | Hydrodehalogenation | Avoid NaBH₄ at high temps. Use STAB at 0°C. Ensure solvent is degassed to remove O₂/Peroxides which can promote radical debromination. |

| Insoluble "Goo" upon concentration | Polymerization | Stabilization Failure. You concentrated the free base. The amino group reacted with the bromomethyl group of another molecule. Always store as a salt. |

| No Reaction (Ketone remains) | Steric Hindrance (2-Cl group) | The 2-chloro substituent twists the ring, shielding the ketone. Use Ti(OiPr)₄ and heat the imine formation step to 40°C before adding the reducing agent. |

Safety & Handling

-

Benzyl Bromide Hazard: The starting material and product are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Vesicant: Both substrate and product are alkylating agents. Double glove and use a lab coat.

-

Cyanide Warning: If using NaCNBH₃ (alternative to STAB), ensure pH > 3 to prevent HCN gas generation. STAB is preferred for safety.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2. Link

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols: Nucleophilic Substitution on Bromomethyl Phenylacetones

Introduction: The Synthetic Utility of Bromomethyl Phenylacetones

Bromomethyl phenylacetones, a class of α-bromo ketones, are highly versatile electrophilic building blocks in modern organic synthesis. Their structure, featuring a reactive bromomethyl group adjacent to a phenyl-activated carbonyl, makes them prime substrates for a variety of nucleophilic substitution reactions. The electrophilicity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the neighboring carbonyl group, rendering the bromine an excellent leaving group for S_N2-type reactions.[1][2]

This reactivity profile is of profound interest to researchers in medicinal chemistry and drug development. The products of these substitution reactions, such as α-amino ketones and their derivatives, are core scaffolds in numerous biologically active molecules. For instance, the reaction with amines is a common route for the synthesis of substituted cathinones, a class of compounds studied for their neurological effects.[3][4][5] Furthermore, the ability to introduce diverse functionalities via nucleophilic substitution makes bromomethyl phenylacetones valuable intermediates in the synthesis of complex molecular architectures, including potential kinase inhibitors.[1]

This document provides a detailed guide to the mechanistic principles and practical execution of nucleophilic substitution protocols using bromomethyl phenylacetones. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying rationale for experimental choices to ensure robust and reproducible outcomes.

Mechanistic Framework: Why the S_N2 Pathway Dominates

The primary reaction pathway for bromomethyl phenylacetones with most nucleophiles is the S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[1][6] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.

Key Mechanistic Features:

-

Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the bromomethyl phenylacetone substrate and the nucleophile.

-

Backside Attack: To ensure optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding orbital, the nucleophile attacks the carbon atom from the side opposite the leaving group (180°).[7]

-

Transition State Stabilization: The adjacent carbonyl group plays a crucial role beyond simply activating the α-carbon. It helps to stabilize the trigonal bipyramidal transition state through delocalization, which significantly facilitates the reaction compared to simple alkyl halides.[2]

-

Inversion of Stereochemistry: If the α-carbon were a chiral center, the S_N2 mechanism would proceed with a complete inversion of its stereochemical configuration, a phenomenon first explored in the Walden cycle.[8][9]

An S_N1 pathway, which involves the formation of a carbocation intermediate, is generally disfavored for this class of substrates due to the relative instability of the primary-like carbocation that would form adjacent to the carbonyl group.

Caption: General S_N2 mechanism on a bromomethyl phenylacetone.

Core Experimental Protocols

The following protocols are generalized methodologies for the reaction of bromomethyl phenylacetones with common classes of nucleophiles. Researchers should optimize conditions based on the specific substrate and nucleophile used.

Protocol 1: Synthesis of α-Amino Ketones via N-Alkylation

The reaction of bromomethyl phenylacetones with primary or secondary amines is a direct route to α-amino ketones, which are important synthetic intermediates.[6][10] A common challenge is preventing over-alkylation, especially when using primary amines.[11][12] Using a slight excess of the amine nucleophile can help favor the formation of the desired secondary amine product.

-

Materials:

-

Bromomethyl phenylacetone (1.0 eq.)

-

Primary or secondary amine (1.1 - 2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Base: Potassium carbonate (K₂CO₃, 1.5 eq.) or Triethylamine (Et₃N, 1.2 eq.)

-

Diethyl ether, Ethyl acetate, Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 eq.) and a suitable anhydrous solvent (e.g., DMF, 0.2 M).

-

Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.). Stir the suspension at room temperature for 15 minutes.

-

Substrate Addition: Dissolve the bromomethyl phenylacetone (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the stirring amine solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-amino ketone.

-

Protocol 2: Synthesis of α-Thioether Ketones via S-Alkylation

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles and react cleanly with bromomethyl phenylacetones to form stable thioether linkages.[13][14] The reaction is typically performed in the presence of a mild base to deprotonate the thiol, thereby increasing its nucleophilicity.[1][15]

-

Materials:

-

Bromomethyl phenylacetone (1.0 eq.)

-

Thiol (1.05 eq.)

-

Anhydrous Ethanol or DMF

-

Base: Potassium carbonate (K₂CO₃, 1.5 eq.) or Sodium ethoxide (NaOEt, 1.1 eq.)

-

Diethyl ether, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve the thiol (1.05 eq.) in anhydrous ethanol (0.3 M).

-

Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir for 20 minutes at room temperature to form the thiolate anion.

-

Substrate Addition: Add the bromomethyl phenylacetone (1.0 eq.) to the reaction mixture, either as a solid or dissolved in a small amount of ethanol.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC. The reaction is often rapid.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.

-

Purification: Separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Final Purification: The crude product can often be purified by recrystallization or flash column chromatography.

-

Protocol 3: Synthesis of α-Keto Nitriles via Cyanation

The substitution with a cyanide ion is a valuable C-C bond-forming reaction, extending the carbon chain by one and introducing a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.[16] The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the bromide.[17]

-

Materials:

-

Bromomethyl phenylacetone (1.0 eq.)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq.)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for use and quenching.

-

-

Step-by-Step Methodology:

-

Setup: In a fume hood, add the cyanide salt (e.g., KCN, 1.2 eq.) to a flask containing anhydrous DMSO (0.4 M). Stir the suspension.

-

Substrate Addition: Dissolve the bromomethyl phenylacetone (1.0 eq.) in a minimal amount of DMSO and add it to the cyanide suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and carefully pour it into a larger volume of cold water.

-

Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove residual DMSO/DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting α-keto nitrile by flash column chromatography.

-

Comparative Data Summary

The choice of nucleophile and conditions dictates the outcome of the substitution reaction. The following table provides a comparative overview.

| Nucleophile Class | Typical Reagents & Conditions | Solvent | Product Type | Key Considerations & Rationale |

| Amines | Primary/Secondary Amine, K₂CO₃ or Et₃N, Room Temp. | DMF, ACN | α-Amino Ketone | Use of excess amine minimizes over-alkylation. A non-nucleophilic base prevents competition. |

| Thiols | Thiol, K₂CO₃ or NaOEt, Room Temp. | Ethanol, DMF | α-Thioether Ketone | Base deprotonates the thiol to the more nucleophilic thiolate. Reaction is typically fast.[13] |

| Cyanide | KCN or NaCN, 50-60 °C | DMSO, DMF | α-Keto Nitrile | Polar aprotic solvents are required to dissolve the cyanide salt. Extreme toxicity hazard. |

General Experimental Workflow

A systematic approach is crucial for successfully conducting these nucleophilic substitution reactions. The general workflow encompasses reaction setup, monitoring, work-up, and final purification.

Caption: A typical experimental workflow for nucleophilic substitution.

Potential Side Reactions and Troubleshooting

While the S_N2 pathway is dominant, certain conditions can promote alternative, undesired reaction pathways. Understanding these possibilities is key to maximizing the yield of the target product.

-

E2 Elimination: In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with substitution, leading to the formation of an α,β-unsaturated ketone.[6][18] This is more likely if the nucleophile is also a strong base.

-

Mitigation: Use a mild, non-nucleophilic base (e.g., K₂CO₃) and a good, non-basic nucleophile. Avoid high temperatures.

-

-

Favorskii Rearrangement: This is a classic rearrangement of α-halo ketones that occurs in the presence of strong bases, particularly alkoxides.[19][20] The mechanism involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[21][22]

-

Mitigation: Avoid strong alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) unless this rearrangement is the desired outcome. Use milder bases like potassium carbonate or organic amines.

-

Caption: Competing reaction pathways for bromomethyl phenylacetones.

Conclusion

Bromomethyl phenylacetones are powerful electrophiles for constructing a diverse array of molecular structures. The success of their application hinges on a solid understanding of the underlying S_N2 mechanism and the factors that control selectivity. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can effectively steer the reaction towards the desired substitution product while minimizing competing elimination and rearrangement pathways. The protocols and insights provided herein serve as a foundational guide for chemists to harness the full synthetic potential of these valuable chemical intermediates.

References

-

Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 14). 11.2: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

-

Eshleman, A. J., et al. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. Available at: [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Available at: [Link]

-

Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

ResearchGate. (2025, August 6). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Available at: [Link]

-

Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

-

ResearchGate. (2025, August 6). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Available at: [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]

-

Knowledge. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. Available at: [Link]

-

ResearchGate. (2025, September 8). Thiol-thiol cross-clicking using bromo-ynone reagents. Available at: [Link]

-

YouTube. (2022, June 13). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. Available at: [Link]

-

The HRB National Drugs Library. (n.d.). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Available at: [Link]

-

ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]

-

Jasperse, Chem 360. (n.d.). Reactions of Amines. Available at: [Link]

-

Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Available at: [Link]

-

Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Structure–reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Available at: [Link]

-

Semantic Scholar. (2022, March 22). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Available at: [Link]

-

Chemguide. (n.d.). Making amines from halogenoalkanes. Available at: [Link]

-

YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. Available at: [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Available at: [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Available at: [Link]

-

Wikipedia. (n.d.). Thiol. Available at: [Link]

-

MDPI. (2020, February 6). Synthesis of Functionalized Cannabilactones. Available at: [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines. Available at: [Link]

-

Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Available at: [Link]

-

OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Available at: [Link]

-

SlidePlayer. (2022, August 28). Nucleophilic Substitution Reactions. Available at: [Link]

-

YouTube. (2018, May 12). Amine Synthesis Reactions. The Organic Chemistry Tutor. Available at: [Link]

-

Vaia. (n.d.). Treatment of an aldehyde or ketone with cyanide ion. Chemistry. Available at: [Link]

-

NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

SlideShare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Available at: [Link]

-

Chemistry Stack Exchange. (2019, April 25). α-Halo ketone and strong base: Favorskii vs SN2. Available at: [Link]

-

YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]

-

SlidePlayer. (n.d.). Carbonyl Alpha-Substitution Reactions. Available at: [Link]

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. bloomtechz.com [bloomtechz.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. Thiol - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 22. adichemistry.com [adichemistry.com]

Advanced Alkylation Strategies for Medicinal Chemistry Scaffolds

Application Note & Protocol Guide

Introduction: The "Magic Methyl" Effect & Beyond

In medicinal chemistry, alkylation is not merely a structural modification; it is a strategic tool for modulating potency, metabolic stability, and physicochemical properties (

However, traditional alkylation using alkyl halides poses significant challenges, including genotoxicity concerns (PGIs) and poor regioselectivity on complex scaffolds. This guide moves beyond classical

Reagent Selection Matrix

The choice of alkylation reagent dictates the synthetic pathway. Use the table below to select the optimal reagent class based on your substrate and target bond.

| Reagent Class | Primary Application | Mechanism | Key Advantages | Limitations |

| Zinc Sulfinates (Baran Reagents) | C-H Alkylation of Heterocycles | Radical (Minisci-type) | Air/Water stable; No pre-functionalization needed; High functional group tolerance. | Limited to electron-deficient heterocycles (pyridines, quinolines). |

| Alkylboronic Acids/Esters | N/O-Alkylation (Chan-Lam) | Oxidative Cross-Coupling | Avoids alkyl halides; Tolerates weak nucleophiles; Mild conditions. | Requires Cu catalyst; Slower kinetics for bulky alkyl groups. |

| Alkyl Halides | Classical N/O/S-Alkylation | Nucleophilic Substitution ( | Low cost; Wide availability; Well-understood kinetics. | Genotoxic (requires strict control); Poor regioselectivity; Basic conditions often incompatible with sensitive scaffolds. |

| Diazo Compounds | O-Alkylation / Cyclopropanation | Carbene Insertion / Protonation | Neutral conditions; Nitrogen gas byproduct (clean). | Potentially explosive; Requires specific precursors. |

Decision Framework & Mechanism Visualization

Reagent Selection Workflow

The following decision tree guides the chemist through the selection of the optimal alkylation strategy based on the structural motif.

Figure 1: Strategic decision tree for selecting alkylation reagents in medicinal chemistry.

Detailed Protocols

Protocol A: Late-Stage C-H Alkylation using Zinc Sulfinates

Objective: Introduction of alkyl/fluoroalkyl groups onto electron-deficient heterocycles (e.g., pyridines, xanthines) without pre-functionalization. This method utilizes Zinc Bis(alkanesulfinates) (Baran Diversinates™) [2].

Mechanism:

The reaction proceeds via a radical mechanism.[1] The sulfinate is oxidized (typically by TBHP) to form a sulfonyl radical, which extrudes

Materials:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Zinc Bis(alkanesulfinate) (2.0 - 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: DMSO:Water (2.5:[2]1) or DCM:Water (biphasic)

-

Additive: TFA (1.0 equiv) if substrate is not a salt.

Step-by-Step Procedure:

-

Setup: To a 20 mL vial equipped with a stir bar, add the heterocycle (0.5 mmol).

-

Solvation: Add DMSO (1.5 mL) and Water (0.6 mL). Note: The reaction is open to air; inert atmosphere is not required.[3]

-

Acidification: If the substrate is a free base, add TFA (0.5 mmol) to protonate the heterocycle, activating it toward nucleophilic radical attack.

-

Reagent Addition: Add the Zinc Sulfinate reagent (1.5 mmol) in one portion.

-

Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise over 2 minutes.

-

Observation: A slight exotherm or bubbling (

release) may occur.

-

-

Reaction: Stir vigorously at room temperature (20-25°C) for 12–24 hours.

-

Monitoring: Check LC-MS for the

peak. If conversion is <50% after 6 hours, add a second portion of Sulfinate (1.0 equiv) and TBHP (1.5 equiv).

-

-

Workup: Dilute with saturated

(to neutralize TFA) and extract with EtOAc (3 x 10 mL). -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography.

Critical Control Points:

-

Regioselectivity: Radicals typically attack the most electron-deficient position (C2 or C4 in pyridines).

-

Solvent: DMSO is superior for alkyl sulfinates; DCM/Water biphasic systems are preferred for fluoroalkyl sulfinates (e.g.,

,

Protocol B: Chan-Lam N-Alkylation with Alkylboronic Acids

Objective: N-alkylation of anilines or amines using alkylboronic acids, avoiding toxic alkyl halides [3].

Materials:

-

Substrate: Aniline/Amine (1.0 equiv)

-

Reagent: Alkylboronic acid (2.0 equiv)

-

Catalyst:

(1.0 equiv for stoichiometric, 10-20 mol% for catalytic) -

Base: Pyridine (2.0 equiv) or

[3] -

Solvent: DCM or Dichloroethane (DCE)

Step-by-Step Procedure:

-

Setup: In a reaction tube, combine Aniline (0.5 mmol), Alkylboronic acid (1.0 mmol), and

(0.5 mmol).-

Note: Molecular sieves (4Å) can be added to improve yield by scavenging water.

-

-

Solvation: Add DCM (5 mL) and Pyridine (1.0 mmol).

-

Atmosphere: The reaction requires oxygen. Do not purge with Argon. Attach a drying tube or leave open to air with a loose cap.

-

Reaction: Stir at room temperature for 16–24 hours.

-

Optimization: If the alkyl group is bulky (e.g., isopropyl), heat to 40°C.

-

-

Workup: Filter the mixture through a pad of Celite to remove Copper salts. Wash the pad with EtOAc.[3]

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Mechanism Diagram: Zinc Sulfinate Radical Cycle

Understanding the radical generation pathway is crucial for troubleshooting low yields in Protocol A.

Figure 2: Mechanism of Zinc Sulfinate mediated innate C-H functionalization.[1]

Safety & Compliance: Alkyl Halides

While this guide promotes alternative methods, alkyl halides are sometimes unavoidable.

-

Genotoxicity: Many alkyl halides (e.g., Methyl Iodide, Benzyl Chloride) are known or suspected carcinogens. In pharmaceutical development, they are classified as Potential Genotoxic Impurities (PGIs) .[4]

-

Control Strategy:

-

Avoidance: Use Protocol A or B where possible.

-

Purging: If used, ensure downstream processing (e.g., scavenging with nucleophiles, multiple recrystallizations) reduces levels to < ppm range.

-

Analytics: Validate clearance using GC-MS or LC-MS/MS methods specific to the halide used [4].

-

References

-

Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. [Link]

-

Fujiwara, Y., et al. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature. [Link]

-

Elder, D. P., et al. (2008).[4] "Control and analysis of alkyl and benzyl halides and other related reactive organohalide alkylating agents as potential genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Storage of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the rapid degradation of bifunctional molecules. 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is notoriously difficult to store because it contains two highly reactive moieties: a moisture-sensitive benzylic bromide and an enolizable ketone (propan-2-one).

This guide deconstructs the causality of its degradation, provides quantitative stability metrics, and outlines self-validating protocols to ensure your synthesized batches remain pristine.

Mechanistic Troubleshooting: The Causality of Degradation

To stop degradation, you must understand the chemical cascade that causes it. The deterioration of this molecule is not linear; it is an autocatalytic loop .

-

Moisture Ingress & Hydrolysis: The benzylic bromide group is highly susceptible to nucleophilic attack by trace water. When exposed to moisture, it hydrolyzes to form a benzyl alcohol derivative, liberating Hydrogen Bromide (HBr) gas 1.

-

Acid-Catalyzed Enolization: HBr is a strong acid. The propan-2-one moiety contains acidic alpha-protons. The newly generated HBr rapidly catalyzes the enolization of the ketone group.

-

Runaway Aldol Condensation: The resulting enol acts as a nucleophile, attacking unreacted ketone moieties (or the benzylic bromide itself). This triggers a runaway aldol condensation and polymerization cascade.

-

Visual Deterioration: As the polymer chain grows, it forms highly conjugated enone systems. Combined with trace elemental bromine released from the slow decomposition of HBr , the material transforms from a pale/clear substance into a dark brown, viscous tar.

Degradation Pathway Visualization

Autocatalytic degradation cascade of the bifunctional molecule and targeted storage interventions.

Quantitative Stability Metrics

The rate of degradation is heavily dependent on the presence of moisture and temperature. Based on the chemical hydrolysis kinetics of the structural analog benzyl bromide 1, the table below summarizes expected stability profiles under various storage conditions.

| Storage Condition | Moisture Status | Est. Hydrolysis Half-Life | Visual Indicator of State |

| 25 °C (Ambient) | High (Aqueous) | ~79 minutes | Rapid browning / fuming |

| 25 °C (Desiccator) | Trace | Days to Weeks | Gradual yellowing |

| -20 °C (Freezer) | Trace | Months | Pale yellow tint |

| -20 °C + Argon + Scavenger | Strictly Anhydrous | > 2 Years | Clear / White crystalline |

Core FAQs & Troubleshooting

Q1: Why does my compound turn into a dark brown tar even when stored in the freezer? A: Freezer storage slows kinetic energy but does not stop moisture ingress. If your vial has headspace containing ambient air, the trace moisture condenses at -20 °C. This water hydrolyzes the benzylic bromide, liberating acidic HBr gas 2. The generated HBr acts as a catalyst for the aldol condensation of the ketone, creating the dark polymeric tar.

Q2: Can I use chemical stabilizers for long-term storage? A: Yes. While standard practice is strict inert gas storage, adding a mild, insoluble acid scavenger is highly effective. A small bead of activated basic alumina or anhydrous potassium carbonate per gram of compound will neutralize trace HBr before it can initiate the autocatalytic cascade. Because these are insoluble, they do not contaminate the organic phase and can be easily filtered out prior to your experiment 3.

Q3: My stored batch has a slight yellow tint. Can I salvage it before an assay? A: If caught early (before it becomes a viscous tar), you can rescue the monomer. Passing the mixture through a short pad of basic alumina with a non-polar solvent will separate the highly polar degradation products and scavenge any free acid 3. See Protocol B below.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Aliquoting & Stabilization

Purpose: To establish a pristine, acid-free storage environment that prevents the initiation of the degradation cascade.

-

Preparation: Flame-dry amber glass vials. Amber glass is required to prevent photolytic degradation of the benzylic bromide bond.

-